N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(3-hydroxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-hydroxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide and 3-hydroxybenzaldehyde. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-hydroxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imine group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
N’-[(E)-(3-hydroxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Pharmaceuticals: It is explored for its potential use in drug development due to its bioactive properties.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-hydroxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, while its antimicrobial activity could be due to the disruption of microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(3-hydroxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the hydroxyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C14H16N4O2 |
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Molecular Weight |
272.30 g/mol |
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16N4O2/c1-9(2)12-7-13(17-16-12)14(20)18-15-8-10-4-3-5-11(19)6-10/h3-9,19H,1-2H3,(H,16,17)(H,18,20)/b15-8+ |
InChI Key |
HYHFEWXYEUZUDD-OVCLIPMQSA-N |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC(=CC=C2)O |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC(=CC=C2)O |
Origin of Product |
United States |
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